4-(Boc-amino)-2-chloropyridine
Overview
Description
Synthesis Analysis
The synthesis of 4-(Boc-amino)-2-chloropyridine and its derivatives involves several steps, starting from basic pyridine scaffolds or through the modification of existing pyridine derivatives. Techniques such as hydrothermal methods have been employed to achieve the desired chloro and amino substitutions, with specific conditions tailored to introduce the Boc (tert-butoxycarbonyl) protected amino group effectively (Zhou et al., 2007).
Molecular Structure Analysis
Computational and experimental studies have been conducted to elucidate the molecular structure of 4-(Boc-amino)-2-chloropyridine. These studies utilize density functional theory (DFT) and X-ray crystallography to analyze vibrational frequencies, electronic properties, and the molecule's overall geometry, providing insights into its structural characteristics and stability (H. Vural, 2015).
Chemical Reactions and Properties
4-(Boc-amino)-2-chloropyridine participates in various chemical reactions, highlighting its reactivity and functional group compatibility. Its chemical properties are explored through reactions such as nucleophilic substitution, where the chloro group can be replaced by other nucleophiles, and the Boc group can serve as a protective group for the amino functionality, which can be deprotected under specific conditions to yield free amines for further reactions.
Physical Properties Analysis
The physical properties of 4-(Boc-amino)-2-chloropyridine, such as solubility, melting point, and thermal stability, are crucial for its handling and application in synthetic procedures. These properties are determined through experimental methods, including thermal analysis and solubility testing, to ensure optimal conditions for storage and use in chemical synthesis.
Chemical Properties Analysis
The chemical properties of 4-(Boc-amino)-2-chloropyridine, including its reactivity towards various reagents, stability under different conditions, and its role as an intermediate in the synthesis of more complex molecules, are of significant interest. Studies focusing on its NLO (nonlinear optical) properties and reactivity patterns offer valuable information for its application in material science and organic synthesis (H. Vural, T. Ozdogan, M. Orbay, 2019).
Scientific Research Applications
Application in Green Chemistry
- Scientific Field : Green Chemistry .
- Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This method is recognized as a part of green chemistry/sustainable technology, focusing mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts .
Application in Solid Phase Synthesis of Peptides
- Scientific Field : Biochemistry .
- Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used to protect amine in the solid phase synthesis of peptides .
- Methods of Application : It is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature. This reaction will need reagent imidazole and solvent dimethylformamide, CH2Cl2 .
- Results or Outcomes : The product is slightly soluble in water .
Dual Protection of Amino Functions
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in the dual protection of amino functions . This involves the use of Boc 2 O / DMAP for dual protection of amino functions .
- Methods of Application : The application of Boc 2 O / DMAP has paved the way for dual protection of amino functions . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Application in the Synthesis of Boronic Acids
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in the synthesis of boronic acids . These boronic acid-containing chalcones are more toxic towards breast cancer cells than any other known chalcones .
- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The replacement of the carboxylic acid group by boronic acid revealed an increase in selective toxicity towards breast cancer cells .
Application in the Synthesis of Multifunctional Targets
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in the synthesis of multifunctional targets . This involves the use of Boc 2 O / DMAP for dual protection of amino functions .
- Methods of Application : The application of Boc 2 O / DMAP has paved the way for dual protection of amino functions . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Application in the Synthesis of Biologically Active Molecules
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 4-(Boc-amino)-2-chloropyridine is used in the synthesis of biologically active molecules . This involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .
- Methods of Application : The application of BOC anhydride has paved the way for the synthesis of biologically active molecules . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCKHLJWAXGPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618905 | |
Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-2-chloropyridine | |
CAS RN |
234108-73-7 | |
Record name | tert-Butyl (2-chloropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-chloropyridin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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